4-Hydroxyisophthalonitrile

Description

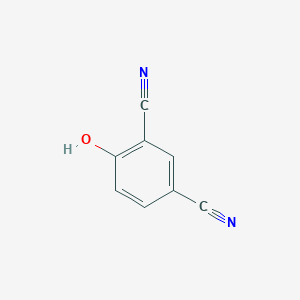

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESYLFCJDFCRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489568 | |

| Record name | 4-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34133-58-9 | |

| Record name | 4-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Hydroxyisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physical properties of 4-Hydroxyisophthalonitrile. It is important to note that the term "this compound" can be ambiguous. This document focuses on the most prominently cited derivative, 4-Hydroxy-2,5,6-trichloroisophthalonitrile (CAS RN: 28343-61-5), a significant metabolite of the fungicide Chlorothalonil.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development who require detailed physical property data and standardized experimental protocols.

Data Presentation: Core Physical Properties

The following table summarizes the key physical properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₈HCl₃N₂O | [1][2][4] |

| Molecular Weight | 247.47 g/mol | [1][4] |

| Melting Point | 262-264 °C | [1] |

| Boiling Point (Predicted) | 355.0 ± 42.0 °C | [1] |

| Water Solubility | 13.5 mg/L at 20 °C, pH 7 | [5] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol. | [1] |

| Appearance | Off-White to Pale Beige Solid | [1] |

| pKa (Predicted) | 1.67 ± 0.33 | [1] |

| LogP (Predicted) | 2.5 | [6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample characteristics.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is pure and completely dry.[9] Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

-

Replicate Measurements: Perform at least two more measurements to ensure the reproducibility of the results.

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)

While 4-Hydroxy-2,5,6-trichloroisophthalonitrile is a solid at room temperature, a predicted boiling point is available. The experimental determination for such a high-boiling point solid would require specialized equipment. A general method for determining the boiling point of a liquid is provided below for context.

Apparatus:

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.[10]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[11] Insert this assembly into the Thiele tube containing mineral oil.[10][11]

-

Heating: Gently heat the side arm of the Thiele tube with a slow and steady flame.[10][12] This design promotes even heat distribution through convection currents in the oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10] Continue heating until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: Turn off the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[10]

Solubility Determination (Isothermal Saturation Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a solid in a liquid at a specific temperature.[13][14]

Apparatus:

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 4-Hydroxy-2,5,6-trichloroisophthalonitrile to a series of conical flasks containing a known volume of the desired solvent (e.g., water, DMSO, Methanol). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 20°C). Shake the flasks for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[15] Periodically take samples and analyze the concentration until it remains constant over time.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pipette fitted with a filter to prevent any undissolved solid from being transferred.[13]

-

Concentration Analysis: Dilute the filtered saturated solution to a known volume with the solvent. Analyze the concentration of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the solubility in mg/L or other appropriate units based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the metabolic relationship between Chlorothalonil and its primary metabolite, 4-Hydroxy-2,5,6-trichloroisophthalonitrile.

References

- 1. CHLOROTHALONIL-4-HYDROXY | 28343-61-5 [chemicalbook.com]

- 2. Buy 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 28343-61-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-hydroxy-2,5,6-trichloroisophtalonitrile (Ref: R182281) [sitem.herts.ac.uk]

- 6. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. westlab.com [westlab.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

Elucidating the Molecular Architecture of 4-Hydroxyisophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalonitrile, also known as 2,4-dicyanophenol, is a small organic molecule with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. Its structure, characterized by a benzene ring substituted with a hydroxyl group and two nitrile groups, presents a distinct spectroscopic fingerprint. A thorough understanding of its molecular structure is paramount for predicting its chemical reactivity, understanding its biological activity, and for quality control in its synthesis and application.

This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of this compound. It details the key spectroscopic techniques, outlines the experimental protocols, and presents the expected data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this and related compounds.

Molecular Structure and Properties

-

Systematic Name: 4-Hydroxybenzene-1,3-dicarbonitrile

-

Common Name: this compound, 2,4-Dicyanophenol

-

CAS Number: 34133-58-9

-

Molecular Formula: C₈H₄N₂O

-

Molecular Weight: 144.13 g/mol

The core of this compound is a benzene ring. The elucidation of its structure involves confirming the substitution pattern of the hydroxyl (-OH) and two cyano (-CN) groups on this ring.

Spectroscopic Data for Structure Confirmation

The primary techniques for elucidating the structure of an organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While publicly available, detailed experimental spectra for this specific compound are not consistently reported in the literature, the following tables summarize the expected quantitative data based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 | Singlet | - | Phenolic -OH |

| ~7.8 | Doublet | ~2.0 | H-2 |

| ~7.6 | Doublet of Doublets | ~8.5, 2.0 | H-6 |

| ~7.0 | Doublet | ~8.5 | H-5 |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 (bearing -OH) |

| ~135 | C-6 |

| ~133 | C-2 |

| ~118 | C-5 |

| ~117 | C-1 (bearing -CN) |

| ~116 | C-3 (bearing -CN) |

| ~105 | C-1 |

Solvent: DMSO-d₆, Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 117 | [M - HCN]⁺ |

| 89 | [M - HCN - CO]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | C-O stretch (phenol) |

| ~850 | Strong | C-H out-of-plane bend |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structure elucidation.

Synthesis of this compound (A Proposed Method)

A plausible synthetic route to this compound involves the Sandmeyer reaction starting from 4-amino-3-cyanobenzoic acid, or a related substituted aniline. A generalized protocol is as follows:

-

Diazotization: Dissolve the starting aniline derivative in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated gently to facilitate the replacement of the diazonium group with a nitrile group.

-

Hydrolysis (if starting from a carboxylate): If the starting material contained a carboxylic acid or ester group at the desired hydroxyl position, a subsequent hydrolysis step under acidic or basic conditions would be necessary to yield the phenolic hydroxyl group.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign the signals, two-dimensional NMR experiments are recommended.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

-

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to deduce the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small molecules that typically induces fragmentation, providing structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of neutral fragments, which can provide clues about the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a soluble compound, a spectrum can be obtained from a solution or as a thin film.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C≡N, aromatic C-H, C=C).

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive proof of the molecular structure.

Methodology:

-

Crystallization: Grow a single crystal of high quality. This is often the most challenging step and can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Note: As of the time of this writing, a publicly available crystal structure for this compound has not been identified.

Visualizing the Elucidation Workflow

The logical flow of experiments for structure elucidation can be visualized as follows:

The following diagram illustrates the key signaling pathways of information derived from the primary spectroscopic techniques:

An In-depth Technical Guide to the Synthesis of 4-Hydroxyisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hydroxyisophthalonitrile, also known as 2,4-dicyanophenol. This valuable compound serves as a key intermediate in the development of various pharmaceuticals and other fine chemicals. The following sections detail the most relevant synthetic routes, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and practical routes include:

-

Sandmeyer Reaction of 4-Aminoisophthalonitrile: This classical method involves the diazotization of an aromatic amine followed by displacement with a cyanide group.

-

Ammoxidation of 3-Hydroxy-p-xylene: A direct and industrially scalable method involving the catalytic reaction of a hydroxylated xylene derivative with ammonia and oxygen.

-

Nucleophilic Aromatic Substitution (SNAr) via Cyanation: This pathway involves the displacement of a leaving group, typically a halogen, from a substituted phenol with a cyanide salt.

-

Hydrolysis of 4-Chloroisophthalonitrile: A straightforward method to introduce the hydroxyl group by hydrolyzing a halogenated precursor.

Sandmeyer Reaction of 4-Aminoisophthalonitrile

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. Starting from 4-aminoisophthalonitrile, this pathway offers a clear and well-established route to the target molecule.

Experimental Protocol:

Step 1: Diazotization of 4-Aminoisophthalonitrile

-

Dissolve 4-aminoisophthalonitrile in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture, maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete diazotization.

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution with vigorous stirring.

-

Allow the reaction mixture to warm gradually to room temperature and then heat gently to facilitate the release of nitrogen gas and the formation of this compound.

-

After the reaction is complete, the product can be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.

Ammoxidation of 3-Hydroxy-p-xylene

Ammoxidation is a powerful industrial process for the synthesis of nitriles from methyl-substituted aromatic compounds. This pathway offers a direct route to this compound from 3-hydroxy-p-xylene in a single, continuous-flow vapor-phase reaction.

Experimental Protocol:

-

A gaseous feed mixture of 3-hydroxy-p-xylene, ammonia (NH₃), and an oxygen-containing gas (typically air) is prepared.

-

The feed gas is passed through a heated, fixed-bed or fluidized-bed reactor containing a suitable ammoxidation catalyst. Vanadium-based catalysts, often promoted with other metal oxides, are commonly employed.[1][2]

-

The reaction is typically carried out at elevated temperatures, generally in the range of 350-500 °C.[1]

-

The effluent gas from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the product.

-

The solid product is then collected and purified, often by sublimation or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) via Cyanation

This pathway involves the reaction of a dihalo-substituted phenol with a cyanide source. The electron-withdrawing nature of the existing cyano group and the halogen facilitate the nucleophilic attack by the cyanide ion. 3-Bromo-4-hydroxybenzonitrile is a suitable precursor for this reaction.

Experimental Protocol:

-

Dissolve 3-bromo-4-hydroxybenzonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN), to the solution. The use of a palladium or copper catalyst may be required to facilitate the reaction.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature, typically between 100-200 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization.

Hydrolysis of 4-Chloroisophthalonitrile

The hydrolysis of a halogenated precursor offers a direct method to introduce the hydroxyl group. 4-Chloroisophthalonitrile can be converted to this compound under basic conditions.

Experimental Protocol:

-

Dissolve 4-chloroisophthalonitrile in a suitable solvent, such as an aqueous alcohol or a polar aprotic solvent.

-

Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

-

After the starting material has been consumed, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the phenolic product.

-

Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways. Please note that yields and reaction conditions can vary depending on the specific reagents and experimental setup used.

| Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions |

| Sandmeyer Reaction | 4-Aminoisophthalonitrile | NaNO₂, HCl, CuCN | 60-80 | 0-5 °C (diazotization), RT to heat (cyanation) |

| Ammoxidation | 3-Hydroxy-p-xylene | NH₃, O₂, V-based catalyst | 70-90 (industrial scale) | 350-500 °C, vapor phase |

| SNAr Cyanation | 3-Bromo-4-hydroxybenzonitrile | CuCN, Pd or Cu catalyst | 50-70 | 100-200 °C, inert atmosphere |

| Hydrolysis | 4-Chloroisophthalonitrile | NaOH or KOH, H₂O | 80-95 | Reflux temperature |

Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

An In-depth Technical Guide to 4-Hydroxyisophthalonitrile (CAS 34133-58-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the biological activity and detailed experimental protocols for 4-Hydroxyisophthalonitrile is limited. This guide provides a summary of its known chemical properties and explores the synthesis and biological context of structurally related compounds to offer a comprehensive overview for research and development purposes.

Core Compound Identification and Properties

This compound, also known as 2,4-Dicyanophenol, is a chemical compound identified by the CAS number 34133-58-9.[1][2] It possesses a core structure of a benzene ring substituted with a hydroxyl group and two nitrile groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34133-58-9 | [1][2] |

| Molecular Formula | C₈H₄N₂O | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| Alternate Names | 2,4-Dicyanophenol, 4-Hydroxy-1,3-benzenedicarbonitrile | [1][2] |

| Appearance | White to Light Brown | [3] |

| Purity | Typically ≥98% or ≥99% | [3][4] |

| Storage | Dry and Cool Place | [3] |

Synthesis and Chemical Reactivity

A potential, though not explicitly documented, synthetic pathway could be conceptualized as follows:

Caption: Conceptual Synthetic Workflow for this compound.

Biological and Pharmacological Context (Based on Structurally Related Compounds)

Direct studies on the biological activity, mechanism of action, or cytotoxicity of this compound are not prominently featured in the available scientific literature. However, the broader class of benzonitriles and specifically, halogenated derivatives of this compound, have been investigated, providing a basis for potential areas of research.

Antimicrobial Activity of Related Compounds

Derivatives of the closely related 4-hydroxyisophthalic acid have been synthesized and evaluated for their antimicrobial properties. A study on 1,3-bis-anilides of 4-hydroxyisophthalic acid revealed that while antifungal activity was generally low, several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, iodo-derivatives demonstrated a broad spectrum of antimicrobial activity.

Fungicidal Activity of Chlorinated Analogs

A structurally similar compound, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is a major metabolite of the fungicide chlorothalonil. Chlorothalonil itself is a non-systemic fungicide. The mechanism of action for chlorothalonil involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl groups of the enzyme. This leads to the disruption of glycolysis and subsequent cell death. It is plausible that other isophthalonitrile derivatives could exhibit similar mechanisms of action.

Cytotoxicity of Benzonitrile Pesticides

Studies on other benzonitrile herbicides, such as bromoxynil and ioxynil, have demonstrated significant cytotoxic effects on human cell lines, including HepG2 (liver) and HEK293T (kidney). This suggests that the benzonitrile scaffold can be associated with cellular toxicity, an important consideration in drug development.

Potential Applications in Research and Drug Development

Given the limited direct data, the primary application of this compound appears to be as a chemical intermediate in the synthesis of more complex molecules. Its functional groups—a hydroxyl group and two nitrile groups—offer multiple reaction sites for building larger chemical entities.

The following diagram illustrates the logical relationship of this compound as a building block in chemical synthesis:

References

Technical Guide: 4-Hydroxy-2,5,6-trichloroisophthalonitrile

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a molecule of significant interest in environmental science and toxicology. While initial inquiries may refer to the simpler "4-Hydroxyisophthalonitrile," the vast body of scientific literature focuses on its chlorinated analogue, 4-Hydroxy-2,5,6-trichloroisophthalonitrile. This compound is the principal and more persistent metabolite of Chlorothalonil, a widely used broad-spectrum fungicide.[1][2][3] Due to its prevalence, persistence, and potential toxicity, which in some cases exceeds that of the parent compound, a thorough understanding of its properties and analytical methods is crucial for researchers in environmental monitoring, food safety, and toxicology.[1][4]

This document details the physicochemical properties, analytical methodologies for detection and quantification, and the metabolic pathway of 4-Hydroxy-2,5,6-trichloroisophthalonitrile.

Physicochemical and Identification Data

Accurate identification and characterization are fundamental to the study of any chemical compound. The key properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile are summarized below.

| Property | Value | Reference |

| Molecular Weight | 247.5 g/mol | [3] |

| Molecular Formula | C₈HCl₃N₂O | [3] |

| CAS Number | 28343-61-5 | [3] |

| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile | [3] |

| Synonyms | 4-hydroxychlorothalonil, SDS-3701, R182281 | [3] |

| Appearance | Colorless crystals or light gray powder | [5] |

| Melting Point | 250-251 °C (for parent compound Chlorothalonil) | [5] |

Metabolic Pathway of Chlorothalonil

4-Hydroxy-2,5,6-trichloroisophthalonitrile is formed from the fungicide Chlorothalonil through metabolic processes in various organisms and in the environment. The primary transformation involves the substitution of a chlorine atom with a hydroxyl group. In biological systems, this can be mediated by enzymes such as cytochrome P450 monooxygenases.[1] The metabolic conversion is a critical aspect of toxicological studies, as the resulting metabolite has different physicochemical properties, including increased water solubility and persistence.[1]

Caption: Metabolic conversion of Chlorothalonil to its primary metabolite.

Experimental Protocols for Analysis

The accurate quantification of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in various matrices, such as soil, water, and biological tissues, is essential for exposure and risk assessment. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Modified QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique.[6] However, for the analysis of Chlorothalonil and its hydroxy metabolite, modifications are necessary to prevent degradation, as the parent compound is unstable under alkaline conditions that can occur during standard QuEChERS procedures.[2][7]

Objective: To extract 4-Hydroxy-2,5,6-trichloroisophthalonitrile from a solid or liquid matrix while minimizing degradation of the parent compound, Chlorothalonil.

Materials:

-

Homogenized sample

-

Acetonitrile (ACN)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18)

-

50 mL polypropylene centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Salting Out: Add anhydrous MgSO₄ and NaCl. The salts aid in the separation of the aqueous and organic layers and drive the analyte into the acetonitrile layer.

-

Extraction: Shake the tube vigorously for 1 minute to ensure thorough extraction of the analyte.

-

Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the solid and aqueous phases.

-

Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a microcentrifuge tube containing d-SPE sorbents like C18 to remove interfering matrix components.

-

Final Centrifugation: Vortex and centrifuge the microcentrifuge tube. The resulting supernatant is ready for analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Hydroxyisophthalonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyisophthalonitrile (CAS No. 34133-58-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the performed search. The tables are provided as a template for experimental data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1300-1200 | Strong | C-O stretch (phenol) |

| ~900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |

Note: The IR data is predicted based on characteristic functional group absorptions for a phenolic dinitrile compound.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 144.03 | 100 | [M]⁺ (Molecular Ion) |

| Fragment ion data not available in search results |

Note: The molecular ion peak is predicted based on the molecular formula C₈H₄N₂O. Fragmentation patterns would be dependent on the ionization method used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic, functionalized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal surface.

FT-IR Spectrum Acquisition:

-

The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The data is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

The solution is then introduced into the mass spectrometer via direct infusion, or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Mass Spectrum Acquisition:

-

The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the desired information (fragmentation or molecular ion).

-

The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further inquiries, please refer to relevant chemical databases and scholarly articles.

An In-depth Technical Guide to 4-Hydroxyisophthalonitrile and its Core History

An Introduction to a Metabolite of Major Significance: 4-Hydroxy-2,5,6-trichloroisophthalonitrile

This technical guide delves into the discovery, history, and scientific profile of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a compound of significant interest in the fields of environmental science, toxicology, and drug development. While the user's initial query referred to "4-Hydroxyisophthalonitrile," comprehensive research has identified the core subject of interest as its chlorinated analogue, 4-hydroxy-2,5,6-trichloroisophthalonitrile. This compound is primarily known as the major and most persistent metabolite of the broad-spectrum fungicide, chlorothalonil.[1] Consequently, its history and discovery are intrinsically linked to the timeline and extensive study of its parent compound.

Discovery and Historical Context

The story of 4-hydroxy-2,5,6-trichloroisophthalonitrile begins with the introduction of its parent compound, chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). Chlorothalonil was first developed in the 1960s and registered for use as a fungicide in the United States in 1966.[2] It became one of the most widely used fungicides in agriculture.[3]

The discovery of 4-hydroxy-2,5,6-trichloroisophthalonitrile, often referred to by its synonym hydroxychlorothalonil or the code SDS-3701, emerged from studies investigating the environmental fate and metabolism of chlorothalonil.[4][5] Scientists identified this hydroxylated metabolite as the primary degradation product of chlorothalonil in soil.[2] Further research revealed its formation in plants and animals as well.[5] A significant finding was that hydroxychlorothalonil is more persistent in the environment and, in some instances, exhibits greater toxicity than chlorothalonil itself, sparking further research into its own toxicological profile.

Below is a timeline of key milestones in the history of chlorothalonil and the subsequent discovery and research of its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile.

| Year | Milestone |

| 1960s | The fungicide chlorothalonil is developed.[3] |

| 1966 | Chlorothalonil is first registered for use in the United States.[2] |

| Post-1966 | Initial environmental and metabolic studies on chlorothalonil lead to the identification of 4-hydroxy-2,5,6-trichloroisophthalonitrile as its major metabolite. |

| Subsequent Years | Extensive research is conducted on the environmental persistence, toxicity, and analytical detection methods for 4-hydroxy-2,5,6-trichloroisophthalonitrile due to its prevalence and potential health concerns. |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-hydroxy-2,5,6-trichloroisophthalonitrile is essential for researchers. The following table summarizes key data for this compound.

| Property | Value |

| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile[1] |

| CAS Number | 28343-61-5[6] |

| Molecular Formula | C₈HCl₃N₂O[6] |

| Molecular Weight | 247.47 g/mol [7] |

| Melting Point | 262-264 °C[7] |

| Boiling Point (Predicted) | 355.0 ± 42.0 °C[7] |

| Density (Predicted) | 1.75 ± 0.1 g/cm³[7] |

| Solubility | Slightly soluble in DMSO and Methanol.[7] |

| pKa (Predicted) | 1.67 ± 0.33[7] |

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of scientific research. This section provides methodologies for the synthesis and analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile.

Synthesis of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Method: Hydrolysis of Chlorothalonil

This protocol is based on studies of chlorothalonil's degradation pathways.

-

Starting Material: Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile)

-

Reagents: Buffered aqueous solution (pH 9)

-

Procedure:

-

Prepare a solution of chlorothalonil in a suitable solvent.

-

Introduce the chlorothalonil solution into a buffered aqueous solution maintained at pH 9.

-

The hydrolysis of chlorothalonil to 4-hydroxy-2,5,6-trichloroisophthalonitrile will occur over time. The reaction rate is reported to be first-order with a rate constant of 0.0182 per day.[8]

-

Monitor the reaction progress using a suitable analytical technique such as HPLC or GC-MS.

-

Upon completion, extract the product from the aqueous solution using an appropriate organic solvent.

-

Purify the extracted product using techniques such as column chromatography or recrystallization.

-

Note: This method describes the chemical transformation. For the synthesis of an analytical standard, precise control of conditions and rigorous purification and characterization are essential.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of 4-hydroxy-2,5,6-trichloroisophthalonitrile in various environmental and biological matrices are crucial for exposure and risk assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Method: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Extract the sample with a suitable solvent (e.g., acetone).

-

Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

Derivatize the analyte if necessary to improve its volatility and chromatographic behavior.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of chlorinated compounds.

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Splitless or on-column injection.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.

-

Mass Spectrometer: Operated in electron ionization (EI) or negative chemical ionization (NCI) mode.

-

Detection: Selected ion monitoring (SIM) of characteristic ions of 4-hydroxy-2,5,6-trichloroisophthalonitrile for enhanced sensitivity and selectivity.[9]

-

Method: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Extract the sample with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Perform a clean-up step, which may include SPE or liquid-liquid extraction.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for highly selective and sensitive quantification.

-

Spectroscopic Data

Spectroscopic data is fundamental for the unequivocal identification and characterization of a chemical compound.

Mass Spectrometry (MS)

The mass spectrum of 4-hydroxy-2,5,6-trichloroisophthalonitrile provides key information about its molecular weight and fragmentation pattern, which is essential for its identification in complex samples.

Key Fragmentation Ions (m/z): The electrospray ionization (ESI) mass spectrum in negative ion mode typically shows a prominent deprotonated molecule [M-H]⁻. The isotopic pattern due to the three chlorine atoms is a characteristic feature.

-

[M-H]⁻: m/z ~245, 247, 249 (characteristic isotopic pattern for 3 Cl atoms)

-

Major Fragments: Common fragmentation pathways involve the loss of chlorine, cyanide (CN), and combinations thereof. Observed fragments in MS/MS experiments include ions at approximately m/z 175 and 35.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, publicly available, and fully assigned 1H and 13C NMR spectrum for 4-hydroxy-2,5,6-trichloroisophthalonitrile is not readily found in the searched literature, some data for a related derivative, 1,3-dicyano-4-amino-2,5,6-trichlorobenzene, is available. In this derivative, the amino group is at the position of the hydroxyl group in the target compound. The reported 1H NMR spectrum in DMSO-d6 shows a singlet at δ 6.26 ppm for the two protons of the amino group.[11] This suggests that the single aromatic proton in 4-hydroxy-2,5,6-trichloroisophthalonitrile would likely appear as a singlet in the aromatic region of the 1H NMR spectrum.

Toxicological Data

The toxicological profile of 4-hydroxy-2,5,6-trichloroisophthalonitrile has been a subject of significant investigation due to its persistence and potential for human and environmental exposure. The following tables summarize key toxicological data.

Acute Toxicity

| Species | Route | Value | Reference(s) |

| Rat | Oral | LD₅₀: 242–422 mg/kg bw | [4] |

Developmental and Maternal Toxicity

| Species | Endpoint | NOAEL (No-Observed-Adverse-Effect Level) | Reference(s) |

| Rat | Maternal Toxicity | 5 mg/kg bw/day | [4] |

| Rat | Developmental Toxicity | 5 mg/kg bw/day | [4] |

| Rabbit | Maternal Toxicity | 1 mg/kg bw/day | [4] |

| Rabbit | Developmental Toxicity | 2.5 mg/kg bw/day | [4] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Chlorothalonil to 4-Hydroxy-2,5,6-trichloroisophthalonitrile

The primary metabolic pathway for the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile from chlorothalonil in fungi involves cytochrome P450 monooxygenases.[12] These enzymes catalyze the hydroxylation of the aromatic ring.

Caption: Metabolic conversion of chlorothalonil to its hydroxylated metabolite.

General Workflow for the Analysis of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

The following diagram illustrates a typical workflow for the analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in environmental or biological samples.

Caption: Standard workflow for sample analysis.

References

- 1. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Short History of Fungicides [apsnet.org]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. chemscene.com [chemscene.com]

- 7. CHLOROTHALONIL-4-HYDROXY | 28343-61-5 [chemicalbook.com]

- 8. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Chlorothalonil biotransformation by cytochrome P450 monooxygenases in Sclerotinia homoeocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fungicidal Activity and Toxicological Profile of Chlorothalonil and its Metabolite, 4-Hydroxy-2,5,6-trichloroisophthalonitrile

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of the widely used fungicide chlorothalonil, a tetrachlorinated isophthalonitrile, and its major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile. The document details the mechanism of action, available quantitative bioactivity data, and the toxicological profile of these compounds. Experimental methodologies and key chemical transformations are also discussed. This whitepaper aims to serve as a comprehensive resource for researchers in toxicology, environmental science, and agrochemical development.

Introduction

Isophthalonitriles, aromatic compounds containing two nitrile groups at positions 1 and 3 of a benzene ring, are a class of molecules with diverse chemical applications. Within this class, halogenated derivatives have gained significant attention, particularly in the agrochemical industry. Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide first registered for use in the United States in 1966.[1] It is utilized to control a wide array of fungal diseases on various crops, as well as in wood preservatives and paints.[1][2] The biological activity and environmental fate of chlorothalonil are intrinsically linked to its chemical properties and its transformation into metabolites, the most significant of which is 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2][3][4] Understanding the biological activities and toxicological profiles of both the parent compound and its primary metabolite is crucial for assessing its environmental impact and potential risks to non-target organisms, including humans.

Physicochemical Properties

A summary of the key physicochemical properties of chlorothalonil and its 4-hydroxy metabolite is presented in Table 1.

| Property | Chlorothalonil | 4-Hydroxy-2,5,6-trichloroisophthalonitrile |

| CAS Number | 1897-45-6 | 28343-61-5 |

| Molecular Formula | C₈Cl₄N₂ | C₈HCl₃N₂O |

| Molar Mass | 265.90 g/mol | Not specified |

| Appearance | White crystalline solid | Not specified |

| Melting Point | 250-251 °C | Not specified |

| Boiling Point | 350 °C | Not specified |

| Water Solubility | 0.6-1.2 mg/L at 25°C | Not specified |

| log P | 2.88–3.86 | Not specified |

Synthesis of Chlorothalonil

Chlorothalonil is commercially produced through two primary methods:

-

Direct Chlorination: This process involves the direct chlorination of isophthalonitrile.

-

Dehydration Reaction: This method entails the dehydration of tetrachloroisophthaloyl amide using phosphoryl chloride.[1]

Biological Activity of Chlorothalonil

Fungicidal Activity

Chlorothalonil is a non-systemic fungicide, meaning it is not translocated from the site of application to other parts of the plant.[2] Its efficacy stems from its ability to disrupt fungal cell metabolism.

Mechanism of Action

The primary mechanism of action of chlorothalonil involves its reaction with sulfhydryl groups of amino acids, peptides, and proteins within fungal cells.[5] Specifically, it readily forms a glutathione adduct, leading to the depletion of this vital antioxidant and cellular protectant.[1] This reaction disrupts the function of numerous enzymes that are dependent on free sulfhydryl groups for their catalytic activity.

One of the key enzymes inhibited by chlorothalonil is glyceraldehyde-3-phosphate dehydrogenase (GPDH), a critical enzyme in the glycolytic pathway.[5] The inhibition of GPDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death. Studies have shown that chlorothalonil acts as a non-competitive inhibitor of GPDH with respect to its substrate, glyceraldehyde-3-phosphate.[5]

Quantitative Biological Data

The inhibitory activity of chlorothalonil against glyceraldehyde-3-phosphate dehydrogenase (GPDH) from yeast has been quantified, as shown in Table 2.

| Compound | Target | Assay Type | Parameter | Value |

| Chlorothalonil | Glyceraldehyde-3-phosphate dehydrogenase (GPDH) | Enzyme Inhibition | Kᵢ | 0.42 µM |

Data sourced from[5]

Metabolism of Chlorothalonil

Chlorothalonil undergoes degradation in the environment, primarily in soil and water, through microbial action and photolysis.[4][6] The major degradation product is 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2][4] This transformation involves the hydrolytic dechlorination of the parent compound.[6]

Toxicological Profile of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

The primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is of toxicological interest as it is more persistent in some environments than the parent compound and has been detected in human serum and breast milk.[2][7]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-hydroxy-2,5,6-trichloroisophthalonitrile is classified as:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[3]

The Minnesota Department of Health has established a short-term non-cancer risk assessment advice (nRAAShort-term) for this compound in drinking water at 2 µg/L.[8] Toxicological studies in animals have indicated potential for developmental effects at high doses, such as reduced fetal weight and abortions in the presence of severe maternal toxicity.[8]

Experimental Protocols

Synthesis of 4-Hydroxyisophthalonitrile Derivatives

Enzyme Inhibition Assay (Determination of Kᵢ)

The determination of the inhibition constant (Kᵢ) for a non-competitive inhibitor like chlorothalonil on an enzyme such as GPDH typically involves the following steps:

-

Enzyme and Substrate Preparation: A solution of purified GPDH and its substrate, glyceraldehyde-3-phosphate, are prepared in a suitable buffer.

-

Inhibitor Preparation: A series of concentrations of the inhibitor (chlorothalonil) are prepared.

-

Reaction Initiation: The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is then initiated by the addition of the substrate.

-

Monitoring Reaction Velocity: The rate of the enzymatic reaction is monitored over time, typically by measuring the change in absorbance of a product or cofactor (e.g., NADH) using a spectrophotometer.

-

Data Analysis: Initial reaction velocities are determined for each inhibitor concentration. The data is then plotted using a double-reciprocal plot (Lineweaver-Burk plot) or fitted to the Michaelis-Menten equation for non-competitive inhibition to determine the Kᵢ value.

Conclusion and Future Perspectives

The available literature on this compound derivatives is predominantly focused on the fungicide chlorothalonil and its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile. The fungicidal activity of chlorothalonil is well-characterized and attributed to its reaction with essential thiol-containing enzymes. The toxicological profile of its 4-hydroxy metabolite indicates potential for adverse health effects, warranting further investigation, especially given its detection in human populations.

There is a significant gap in the literature regarding the synthesis and biological evaluation of a broader range of this compound derivatives with varied substitution patterns. Future research could explore the structure-activity relationships of this chemical class to potentially develop novel bioactive compounds with more targeted activities and improved safety profiles. Such studies would be valuable for the development of new therapeutic agents or safer agrochemicals.

References

- 1. Chlorothalonil - Wikipedia [en.wikipedia.org]

- 2. Chlorothalonil (EHC 183, 1996) [inchem.org]

- 3. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. health.state.mn.us [health.state.mn.us]

An In-depth Technical Guide on 4-Hydroxyisophthalonitrile and its Primary Analog, 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Disclaimer: The scientific literature provides limited information on 4-hydroxyisophthalonitrile. The majority of available research focuses on its chlorinated analog, 4-hydroxy-2,5,6-trichloroisophthalonitrile, a significant metabolite of the widely used fungicide, chlorothalonil. This guide will primarily focus on the synthesis, properties, and biological activity of this trichlorinated compound, with references to the parent structure where information is available.

Introduction

This compound, and more prominently its chlorinated derivative, 4-hydroxy-2,5,6-trichloroisophthalonitrile, are compounds of interest in the fields of environmental science, toxicology, and drug development. 4-Hydroxy-2,5,6-trichloroisophthalonitrile is recognized as the major and more persistent degradation product of chlorothalonil, a broad-spectrum fungicide.[1] Its formation occurs in the environment through microbial action and photolytic degradation of the parent compound.[2] This metabolite is noted for being more polar and potentially more toxic than chlorothalonil, raising concerns about its environmental impact and mobility, particularly in water sources.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-hydroxy-2,5,6-trichloroisophthalonitrile is presented in the tables below.

Table 1: Physicochemical Properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

| Property | Value | Reference |

| Molecular Formula | C₈HCl₃N₂O | [3] |

| Molecular Weight | 247.5 g/mol | [3] |

| CAS Number | 28343-61-5 | [3] |

| Melting Point | 262-264 °C | [4] |

| Boiling Point (Predicted) | 355.0 ± 42.0 °C | [4] |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 1.67 ± 0.33 | [4] |

| XLogP3 | 2.5 | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Appearance | Off-White to Pale Beige Solid | [4] |

Table 2: Spectroscopic Data for 4-Hydroxy-2,5,6-trichloroisophthalonitrile

| Spectroscopy Type | Key Data Points | Reference |

| LC-ESI-QTOF MS | Precursor Adduct: [M-H]⁻, m/z: 244.9082 | [3] |

| Accurate Mass | 245.915446 Da | [3] |

Synthesis and Formation

Synthesis of this compound Derivatives

Formation of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

4-Hydroxy-2,5,6-trichloroisophthalonitrile is primarily formed as a degradation product of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile).[2] This transformation occurs in the environment through two main pathways:

-

Microbial Degradation: Soil and aquatic microorganisms can metabolize chlorothalonil, leading to the formation of its 4-hydroxy metabolite.[2]

-

Photolytic Degradation: Exposure to ultraviolet (UV) light, such as from sunlight, can induce the breakdown of chlorothalonil to 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2]

The degradation of chlorothalonil to its 4-hydroxy metabolite can be visualized in the following workflow:

Biological Activity and Significance

The biological activity of this compound derivatives has been explored, particularly in the context of antimicrobial agents. A study on 1,3-bis-anilides of 4-hydroxyisophthalic acid revealed significant activity against Gram-positive and Gram-negative bacteria, with some fluoro- and iodo-derivatives showing notable inhibitory effects.[6]

4-Hydroxy-2,5,6-trichloroisophthalonitrile is recognized for its biological activity, which is of concern due to its environmental presence. It is considered to be more polar and potentially more toxic than its parent compound, chlorothalonil.[2] Research indicates that this compound can react with glutathione, suggesting a potential detoxification pathway in biological systems.[2]

The mechanism of action for the parent compound, chlorothalonil, involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl sites on the enzyme.[5]

The relationship between chlorothalonil and its toxic metabolite can be represented as follows:

Experimental Protocols

Antimicrobial Activity Screening of 4-Hydroxyisophthalic Acid Anilides

A series of 1,3-bis-anilides of 4-hydroxyisophthalic acid were screened for antimicrobial activity using a modified Kirby-Bauer disk-diffusion assay. The general procedure is as follows:

-

Compound Preparation: The anilides were prepared by reacting 4-hydroxyisophthalic acid with the appropriate aromatic amine at 175°C for 3 hours.[6]

-

Organism Cultures: Laboratory cultures of various bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. niger) were used.[6]

-

Disk Diffusion Assay:

-

Filter paper disks were impregnated with solutions of the test compounds.

-

The disks were placed on agar plates previously inoculated with the test microorganisms.

-

The plates were incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each disk was measured to determine the antimicrobial activity.[6]

-

Analysis of Chlorothalonil and 4-Hydroxy-2,5,6-trichloroisophthalonitrile in Sulfur-Rich Vegetables by UHPLC-MS/MS

A method for the simultaneous determination of chlorothalonil and its 4-hydroxy metabolite in vegetables like cabbage and broccoli has been developed.

-

Sample Preparation (Low-temperature and acidification synergistic enzyme inhibition strategy):

-

Refrigerate samples and extraction reagents.

-

Acidify the sample with citric acid before homogenization.

-

Extract with a solution of formic acid in acetonitrile.[7]

-

-

UHPLC-MS/MS Analysis:

-

Chromatography: A Poroshell 120 column was used with a mobile phase consisting of 2 mM ammonium acetate in water (A) and acetonitrile (B).[7]

-

Mass Spectrometry: Detection was performed using an atmospheric pressure chemical ionization (APCI) source in negative ion mode. The probe temperature was optimized to 600°C.[7]

-

Detection: Multiple reaction monitoring (MRM) was used to quantify the analytes.[7]

-

The general workflow for this analytical method is as follows:

Conclusion

While this compound itself remains a compound with limited available data, its chlorinated analog, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is a well-documented and environmentally significant molecule. As the primary metabolite of the fungicide chlorothalonil, its increased polarity and potential for higher toxicity warrant continued research and monitoring. The methodologies for its analysis are well-established, providing a framework for further investigation into its environmental fate and toxicological profile. Future research may focus on developing efficient synthetic routes to the parent this compound to enable a more thorough evaluation of its properties and potential applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Buy 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 28343-61-5 [smolecule.com]

- 3. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyanation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Isophthalonitrile - Wikipedia [en.wikipedia.org]

- 7. indiamart.com [indiamart.com]

An In-Depth Technical Guide to the Safety and Handling of 4-Hydroxyisophthalonitrile and its Trichlorinated Analog

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and should be used in conjunction with official Safety Data Sheets (SDS) and institutional safety protocols.

Note on Chemical Identity: Initial searches for "4-Hydroxyisophthalonitrile" yielded limited specific data. However, a significant body of information is available for its trichlorinated analog, 4-Hydroxy-2,5,6-trichloroisophthalonitrile , a major metabolite of the widely used fungicide chlorothalonil. Given the environmental and toxicological relevance of this metabolite, this guide will focus primarily on the trichlorinated compound, with a separate section summarizing the available data for the non-chlorinated this compound.

Part 1: 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Introduction

4-Hydroxy-2,5,6-trichloroisophthalonitrile, also known as SDS-3701, is the principal and most persistent degradation product of the broad-spectrum fungicide chlorothalonil. Its presence in environmental samples and biological systems makes it a compound of significant interest in toxicology and drug development research. This guide provides a comprehensive overview of its safety, handling, and toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is presented in the table below.

| Property | Value |

| Molecular Formula | C₈HCl₃N₂O |

| Molecular Weight | 247.47 g/mol |

| CAS Number | 28343-61-5 |

| Appearance | Off-White to Pale Beige Solid |

| Melting Point | 262-264 °C |

| Boiling Point (Predicted) | 355.0 ± 42.0 °C |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| pKa (Predicted) | 1.67 ± 0.33 |

Safety and Hazard Information

The Globally Harmonized System (GHS) classification for 4-Hydroxy-2,5,6-trichloroisophthalonitrile indicates significant health hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |

| Type | Code | Statement |

| Hazard | H301 | Toxic if swallowed.[1] |

| Hazard | H373 | May cause damage to organs through prolonged or repeated exposure.[1] |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. |

| Precautionary | P301 + P316 | IF SWALLOWED: Get emergency medical help immediately. |

| Precautionary | P319 | Get medical help if you feel unwell. |

| Precautionary | P321 | Specific treatment (see supplemental first aid instruction on this label). |

| Precautionary | P330 | Rinse mouth. |

| Precautionary | P405 | Store locked up. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

| Aspect | Procedure |

| Engineering Controls | Handle in a well-ventilated area, preferably within a certified chemical fume hood. Ensure easy access to eyewash stations and safety showers. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Safety glasses with side-shields or goggles. - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. - Respiratory Protection: For dust or aerosols, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. |

| Safe Handling Practices | - Avoid contact with skin and eyes. - Do not breathe dust. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the work area. |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicological Information and Signaling Pathways

4-Hydroxy-2,5,6-trichloroisophthalonitrile is known to be more acutely toxic than its parent compound, chlorothalonil. The primary mechanism of toxicity for chlorothalonil and its metabolites is believed to involve the depletion of intracellular glutathione (GSH), a key antioxidant. This is often catalyzed by Glutathione S-Transferases (GSTs). The depletion of GSH can lead to oxidative stress and the inactivation of essential enzymes, ultimately causing cellular damage.

One of the downstream consequences of oxidative stress is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxyisophthalonitrile

Introduction

4-Hydroxyisophthalonitrile, also known as 4-hydroxychlorothalonil, is the primary and most significant metabolite of chlorothalonil, a broad-spectrum, non-systemic fungicide. Due to the widespread use of chlorothalonil in agriculture, there is a growing need for sensitive and reliable analytical methods to monitor its metabolite in various environmental and biological matrices.[1][2] This document provides detailed application notes and experimental protocols for the quantification of this compound, intended for researchers, scientists, and professionals in drug development and environmental analysis. The predominant analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound in various matrices as reported in the scientific literature.

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient, r) | Recovery (%) | Precision (RSD%) | Reference |

| Human Serum | LC-MS/MS | 0.1 µg/L | - | - | - | - | [4] |

| Air | LC/MS/MS | 0.20 pg/µL | 0.01 µ g/tube | >0.99 | 70-120 | ≤20 | [5] |

| Sulfur-Rich Vegetables | UHPLC-MS/MS | 0.003 mg/kg | 0.01 mg/kg | >0.99 | 87.6–96.7 | Intra-day: 1.9–7.5, Inter-day: 2.4–7.6 | [3] |

| Milk | LC-MS/MS | - | - | - | - | - | [1] |

| Water | LC-MS/MS | - | - | Calibration curve from 0.1 to 1000 ng/L | - | - | [6] |

| Soil | LC-MS/MS | - | - | - | - | - | [2] |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS

This protocol is adapted from a method used for the detection of 4-hydroxychlorothalonil in human serum.[4]

1. Sample Preparation (Enzymatic Hydrolysis and Protein Precipitation)

-

To 100 µL of serum sample in a 96-well plate, add 10 µL of β-glucuronidase solution and 10 µL of 1 M ammonium acetate buffer (pH 6.5).

-

Mix and incubate for 90 minutes at 37 °C to deconjugate any glucuronidated metabolites.

-

Add 25 µL of acetonitrile or standard solution to each sample.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Mix and centrifuge at 2600 × g for 10 minutes.

-

Transfer the supernatant to a new 96-well plate and centrifuge at 3000 × g for 10 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Instrument: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 3 µm).[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-